



# In-Depth Technical Guide to AS-1669058: A **GPR119 Agonist**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AS-1669058 |           |
| Cat. No.:            | B605603    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AS-1669058 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Activation of GPR119 on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. This dual mechanism of action offers a promising approach for improving glycemic control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of AS-1669058, supported by detailed experimental protocols and pathway visualizations.

# **Chemical Structure and Properties**

**AS-1669058** is a synthetic small molecule with a complex aromatic structure. Its systematic IUPAC name is 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4yl)amino)ethyl)pyridine 1-oxide.[1] The compound is often studied as its oxalate salt.

Table 1: Physicochemical and Identification Properties of AS-1669058



| Property                 | Value                                                                                     | Reference |
|--------------------------|-------------------------------------------------------------------------------------------|-----------|
| Molecular Formula        | C18H15BrF2N4O (Free Base)                                                                 | [2]       |
| C20H17BrF2N4O5 (Oxalate) | [1]                                                                                       |           |
| Molecular Weight         | 421.24 g/mol (Free Base)                                                                  | [2]       |
| 511.27 g/mol (Oxalate)   | [1]                                                                                       |           |
| CAS Number               | 1395553-31-7 (Free Base)                                                                  | [1]       |
| 1395553-32-8 (Oxalate)   | [1][3]                                                                                    |           |
| IUPAC Name               | 3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide | [1]       |
| Synonyms                 | AS 1669058, AS1669058                                                                     | [1]       |

# **Mechanism of Action and Signaling Pathway**

**AS-1669058** exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic  $\beta$ -cells and enteroendocrine L-cells.[4] Upon binding of **AS-1669058**, GPR119 couples to the Gs alpha subunit (G $\alpha$ s) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The rise in cAMP in pancreatic  $\beta$ -cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from  $\beta$ -cells in a glucose-dependent manner. This dual action makes GPR119 agonists like **AS-1669058** attractive for the treatment of type 2 diabetes with a low risk of hypoglycemia.[4]





Click to download full resolution via product page

Caption: GPR119 Signaling Pathway Activated by AS-1669058.

# Pharmacological Properties In Vitro Efficacy

**AS-1669058** demonstrates potent, glucose-dependent stimulation of insulin secretion in pancreatic  $\beta$ -cell lines.

Table 2: In Vitro Pharmacological Data for AS-1669058

| Assay                           | Cell Line                       | Parameter                      | Value | Conditions   | Reference |
|---------------------------------|---------------------------------|--------------------------------|-------|--------------|-----------|
| Insulin<br>Secretion            | HIT-T15<br>(hamster β-<br>cell) | Dose-<br>dependent<br>increase | -     | High glucose | [4]       |
| Insulin<br>Secretion            | Isolated rat pancreatic islets  | Potentiation                   | -     | High glucose | [4]       |
| Insulin<br>Promoter<br>Activity | NIT-1 cells                     | Increase                       | -     | -            | [4]       |



Note: Specific EC50 values for **AS-1669058** from peer-reviewed publications are not readily available in the public domain at this time.

# In Vivo Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the anti-hyperglycemic effects of **AS-1669058**.

Table 3: In Vivo Pharmacological Data for AS-1669058

| Animal Model | Study Type                               | Dose                                | Effect                                                    | Reference |
|--------------|------------------------------------------|-------------------------------------|-----------------------------------------------------------|-----------|
| ICR mice     | Oral Glucose<br>Tolerance Test<br>(OGTT) | 1 mg/kg (single<br>dose)            | Improved glucose tolerance and enhanced insulin secretion | [4]       |
| db/db mice   | Chronic Dosing                           | 3 mg/kg (twice<br>daily for 1 week) | Significantly reduced blood glucose levels                | [4]       |

# Key Experimental Protocols Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of **AS-1669058** on insulin secretion from pancreatic  $\beta$ -cells in the presence of varying glucose concentrations.

#### Methodology:

- Cell Culture: HIT-T15 cells or isolated rat pancreatic islets are cultured under standard conditions.
- Pre-incubation: Cells/islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal state.

## Foundational & Exploratory





- Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of AS-1669058 or vehicle control (DMSO).
- Incubation: The cells/islets are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
- Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.
- Insulin Quantification: Insulin levels in the supernatant are quantified using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis: Insulin secretion is normalized to the total protein content or DNA content of the cells/islets. The results are expressed as fold-change over the vehicle control in highglucose conditions.





Click to download full resolution via product page

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

# **Oral Glucose Tolerance Test (OGTT) in Mice**

## Foundational & Exploratory





This protocol assesses the in vivo efficacy of **AS-1669058** in improving glucose tolerance.

#### Methodology:

- Animal Acclimatization: Male ICR or db/db mice are acclimatized for at least one week before the experiment.
- Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
- Baseline Blood Sample: A baseline blood sample (t=0 min) is collected from the tail vein to measure basal blood glucose and plasma insulin levels.
- Compound Administration: **AS-1669058** (e.g., 1 mg/kg) or vehicle is administered orally via gavage.
- Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a
  glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
- Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent insulin measurement by ELISA.
- Data Analysis: Blood glucose and plasma insulin levels are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Glucose-stimulated insulin secretion: A newer perspective PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to AS-1669058: A GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605603#as-1669058-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com